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Compound of Interest

Compound Name: 1-Methylpyrrole-2-acetic acid

Cat. No.: B1329608 Get Quote

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Methylpyrrole-2-acetic acid is a valuable heterocyclic building block in organic synthesis,

particularly for the construction of novel bioactive compounds. Its pyrrole core, substituted with

a reactive carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide range

of derivatives with potential applications in medicinal chemistry and drug discovery. This

document provides an overview of its applications, detailed experimental protocols for its

synthesis and derivatization, and data on the biological activities of resulting compounds.

Physicochemical Properties and Data
1-Methylpyrrole-2-acetic acid and its corresponding methyl ester are key intermediates in

various synthetic pathways. Their physical and chemical properties are summarized below.
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Property
1-Methylpyrrole-2-
acetic acid

Methyl 1-
methylpyrrole-2-
acetate

Reference

CAS Number 21898-59-9 51856-79-2

Molecular Formula C₇H₉NO₂ C₈H₁₁NO₂

Molecular Weight 139.15 g/mol 153.18 g/mol

Appearance Not specified
Light yellow to brown

clear liquid
[1]

Boiling Point Not specified 80-85 °C @ 2 mmHg [1]

Purity >97% (typical) >97.0% (GC) [1]

Synthesis of 1-Methylpyrrole-2-acetic Acid
The synthesis of 1-Methylpyrrole-2-acetic acid can be achieved through a two-step process

involving the preparation of its methyl ester followed by hydrolysis.

Experimental Workflow for Synthesis
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Step 1: Synthesis of Methyl 1-methylpyrrole-2-acetate

Step 2: Hydrolysis to 1-Methylpyrrole-2-acetic acid

Methyl 1-methylpyrrole-2-glyoxylate

Hydrogen sulfide in Pyridine

1.

Autoclave, 63 °C, 27 hrs

2.

Methyl 1-methylpyrrole-2-acetate

3. Distillation (86% yield)

Methyl 1-methylpyrrole-2-acetate

Sodium Hydroxide Solution

1.

Heat, then Acidify (HCl)

2.

1-Methylpyrrole-2-acetic acid

3. Extraction

Click to download full resolution via product page

Caption: Synthetic route to 1-Methylpyrrole-2-acetic acid.
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Protocol 1: Synthesis of Methyl 1-methylpyrrole-2-
acetate[2]
Materials:

Methyl 1-methylpyrrole-2-glyoxylate (50 g)

Pyridine (200 ml)

Hydrogen sulfide (64 g)

Nitrogen gas

Stirred autoclave

Procedure:

A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to

-78 °C.

64 g of hydrogen sulfide is added to the cooled solution.

The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to

approximately 130 p.s.i.

After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.

The solution is decanted from the precipitated sulfur.

Pyridine is distilled off at 20 mm Hg.

The residue is distilled at 0.03 mm Hg (boiling point 68-70 °C) to yield 39.2 g (86%) of oily

methyl 1-methylpyrrole-2-acetate.

Protocol 2: Hydrolysis to 1-Methylpyrrole-2-acetic acid
This protocol is adapted from the hydrolysis of a similar pyrrole ester, [1-methyl-5-(4-methyl-

benzoyl)-1H-pyrrol-2-yl]-methyl acetate, a precursor to Tolmetin.[2][3]
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Materials:

Methyl 1-methylpyrrole-2-acetate

Sodium hydroxide solution (e.g., 30%)

Water

Hydrochloric acid (e.g., 10%)

Ethyl acetate

Activated carbon (optional)

Procedure:

To a suitable reaction vessel, add methyl 1-methylpyrrole-2-acetate and water.

Add sodium hydroxide solution and heat the mixture (e.g., to 85 ± 3 °C) with stirring.[2]

Maintain the temperature and continue stirring for several hours (e.g., 3-10 hours) to ensure

complete hydrolysis.[2][3]

(Optional) Add activated carbon and continue heating for a short period to decolorize the

solution.[2]

Cool the reaction mixture to room temperature.

Acidify the mixture with hydrochloric acid to a pH of approximately 1.5.

Extract the aqueous layer with ethyl acetate.

The organic layer is collected, and the solvent is removed under reduced pressure to yield 1-
Methylpyrrole-2-acetic acid.

Application in the Synthesis of Bioactive Amides
1-Methylpyrrole-2-acetic acid is an excellent starting material for the synthesis of various

amides, many of which exhibit significant biological activity. The carboxylic acid moiety can be
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readily activated and coupled with a wide range of amines to generate a library of N-substituted

2-(1-methylpyrrol-2-yl)acetamides.

General Workflow for Amide Synthesis

Amide Coupling

1-Methylpyrrole-2-acetic acid

Coupling Reagent (e.g., HATU, EDC/NHS)

1. Activation Base (e.g., DIPEA) Solvent (e.g., DMF, DCM)

Amine (R-NH2)

2. Coupling

N-substituted-2-(1-methylpyrrol-2-yl)acetamide

Click to download full resolution via product page

Caption: General scheme for amide synthesis.

Protocol 3: Amide Coupling using HATU
This protocol is a general procedure for HATU-mediated amide bond formation.

Materials:
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1-Methylpyrrole-2-acetic acid (1 equivalent)

Amine (1.1 equivalents)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.1 equivalents)

DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

Dissolve 1-Methylpyrrole-2-acetic acid in anhydrous DMF or DCM.

Add HATU and DIPEA to the solution and stir for a few minutes at room temperature to pre-

activate the carboxylic acid.

Add the amine to the reaction mixture.

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-

MS.

Upon completion, the reaction mixture can be worked up by dilution with water and

extraction with an appropriate organic solvent.

The crude product is then purified by column chromatography.

Protocol 4: Amide Coupling using EDC/NHS
This is a general two-step protocol for EDC/NHS-mediated amide coupling.

Materials:

1-Methylpyrrole-2-acetic acid (1 equivalent)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

NHS (N-hydroxysuccinimide) or Sulfo-NHS (1.2 equivalents)
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Amine (1.1 equivalents)

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

Procedure:

Activation: Dissolve 1-Methylpyrrole-2-acetic acid in the Activation Buffer. Add EDC and

NHS and stir at room temperature for 15-60 minutes to form the NHS ester.

Coupling: Add the amine to the activated ester solution. Adjust the pH to 7.2-8.0 with the

Coupling Buffer if necessary.

Stir the reaction at room temperature for 2-4 hours or overnight.

The reaction can be quenched by adding an excess of a small primary amine (e.g., Tris or

glycine).

The product is then purified by extraction and/or column chromatography.

Biological Activity of 1-Methylpyrrole-2-acetic Acid
Derivatives
Derivatives of 1-Methylpyrrole-2-acetic acid have shown promise as potent biological agents,

particularly as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the

development of anti-inflammatory drugs.

Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid

to prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-

inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrrole-containing

compounds, such as Tolmetin, are a known class of NSAIDs.

Signaling Pathway of COX Inhibition
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Prostaglandin Synthesis Pathway Inhibition

Arachidonic Acid

COX-1 / COX-2

Prostaglandin G2 (PGG2)

Prostaglandin H2 (PGH2)

Prostaglandins (PGE2, PGD2, etc.)

Inflammation, Pain, Fever

1-Methylpyrrole-2-acetic acid
Amide Derivatives

Inhibition
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Caption: Inhibition of the COX pathway by pyrrole derivatives.

Quantitative Data on COX Inhibition
Several studies have reported the COX inhibitory activity of various pyrrole derivatives. The

data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected

compounds.
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Compound
Class

Specific
Derivative

COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

Pyrrole-acetic

acid

derivatives

Compound

4h
>100 8.2 >12.2 [4]

Pyrrole-acetic

acid

derivatives

Compound

4k
>100 11.6 >8.6 [4]

Indomethacin

amides
Compound 7 0.9 0.009 100 [5]

Indomethacin

amides

Compound

19
2.0 0.04 50 [5]

Note: Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater

selectivity for COX-2 over COX-1, which is often a desirable trait for reducing gastrointestinal

side effects associated with NSAIDs.

Conclusion
1-Methylpyrrole-2-acetic acid is a highly useful and versatile building block for the synthesis

of a diverse range of compounds, particularly those with potential therapeutic applications. The

straightforward methods for its synthesis and subsequent derivatization, especially through

amide bond formation, make it an attractive starting material for medicinal chemistry

campaigns. The demonstrated anti-inflammatory activity of its derivatives through COX

inhibition highlights its potential in the development of new NSAIDs and other therapeutic

agents. The protocols and data presented herein provide a valuable resource for researchers

interested in utilizing this promising scaffold in their synthetic and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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